Technical Guide: 2-(Pyridin-3-yl)oxan-4-yl Methanesulfonate (CAS 1909316-44-4)
Technical Guide: 2-(Pyridin-3-yl)oxan-4-yl Methanesulfonate (CAS 1909316-44-4)
The following technical guide provides an in-depth analysis of 2-(Pyridin-3-yl)oxan-4-yl methanesulfonate , a specialized chemical intermediate used in high-value medicinal chemistry campaigns.
Executive Summary & Chemical Identity
2-(Pyridin-3-yl)oxan-4-yl methanesulfonate (also known as 2-(3-pyridyl)tetrahydro-2H-pyran-4-yl methanesulfonate) is a synthetic intermediate designed for the modular construction of complex pharmaceutical scaffolds. It serves as an electrophilic building block, allowing researchers to introduce the 2-(pyridin-3-yl)tetrahydropyran moiety—a pharmacophore known to improve aqueous solubility and metabolic stability compared to phenyl-cyclohexyl analogs.
This compound is particularly relevant in the synthesis of inhibitors for targets such as NAMPT (Nicotinamide phosphoribosyltransferase) and various kinases, where the pyridine ring acts as a hydrogen bond acceptor and the tetrahydropyran ring provides a rigid, non-aromatic spacer.
Chemical Identifiers & Properties
| Property | Data |
| CAS Number | 1909316-44-4 |
| IUPAC Name | 2-(Pyridin-3-yl)oxan-4-yl methanesulfonate |
| Synonyms | 2-(3-Pyridyl)tetrahydro-2H-pyran-4-yl mesylate; Methanesulfonic acid 2-(pyridin-3-yl)tetrahydro-pyran-4-yl ester |
| Molecular Formula | C₁₁H₁₅NO₄S |
| Molecular Weight | 257.31 g/mol |
| SMILES | CS(=O)(=O)OC1CC(C2=CN=CC=C2)OCC1 |
| Physical State | Solid (typically off-white to pale yellow) |
| Solubility | Soluble in DCM, DMSO, Ethyl Acetate; slightly soluble in water (hydrolytically unstable) |
| Key Functional Groups | Pyridine (Basic, H-bond acceptor), Sulfonate ester (Electrophile, Leaving group) |
Synthesis & Reaction Mechanism
The synthesis of 2,4-disubstituted tetrahydropyrans typically employs the Prins cyclization or a modified segmented Prins reaction. This approach ensures the efficient formation of the pyran ring with control over the relative stereochemistry (typically favoring the cis-2,4 isomer).
Core Synthetic Pathway
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Prins Cyclization : Condensation of 3-pyridinecarboxaldehyde with but-3-en-1-ol (homoallylic alcohol) in the presence of a Lewis acid (e.g., Indium(III) triflate or TMSOTf). This forms the 2-(pyridin-3-yl)tetrahydro-2H-pyran-4-ol intermediate.
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Mesylation : The hydroxyl group at the 4-position is activated using methanesulfonyl chloride (MsCl) and a base (triethylamine) to generate the final methanesulfonate.
Mechanistic Workflow (Graphviz)
The following diagram illustrates the stepwise construction of the scaffold.
Caption: Synthesis of CAS 1909316-44-4 via Prins Cyclization followed by Mesylation.
Stereochemical Considerations
The stereochemistry of the starting alcohol is critical because the subsequent substitution reaction (S_N2) will proceed with inversion of configuration .
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Prins Selectivity : The Prins cyclization generally favors the 2,4-cis isomer (where both substituents are equatorial in the chair conformation) due to thermodynamic stability.
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Mesylation : Retention of configuration occurs during esterification. Therefore, if the starting alcohol is cis, the mesylate is cis.
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Nucleophilic Displacement : When this mesylate is used to alkylate an amine or thiol, the reaction proceeds via an S_N2 mechanism, resulting in the trans -product.
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Example: Reaction of cis-mesylate with a piperazine nucleophile yields the trans-1-(2-(pyridin-3-yl)oxan-4-yl)piperazine.
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Researcher Note : Always verify the diastereomeric ratio (dr) of the starting alcohol by 1H NMR. The benzylic proton (H2) and the carbinol proton (H4) coupling constants will reveal the axial/equatorial orientation.
Applications in Drug Discovery
This scaffold is a "privileged structure" in medicinal chemistry, often used to improve the physicochemical properties of lead compounds.
NAMPT Inhibitors
The 3-pyridyl group is a critical binding element for NAMPT (Nicotinamide phosphoribosyltransferase), mimicking the nicotinamide substrate. The tetrahydropyran ring serves as a linker that positions the "tail" group (often a sulfonyl-piperazine or amide) into the hydrophobic tunnel of the enzyme.
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Mechanism: The pyridine nitrogen forms a hydrogen bond with amino acid residues (e.g., Phe193, Tyr18) in the active site.
Kinase Inhibitors
The pyridine ring can act as a hinge binder, while the 4-position of the pyran allows for vector growth into the solvent-exposed region or back-pocket of the kinase ATP-binding site.
Library Generation (S_N2 Displacement)
The methanesulfonate group is an excellent leaving group, allowing for the rapid generation of diverse libraries.
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Amination : Reaction with primary/secondary amines (e.g., morpholine, piperidine).
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Etherification : Reaction with phenols or alcohols (requires NaH or K2CO3).
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Thioetherification : Reaction with thiols.
Experimental Protocol: Nucleophilic Displacement
Standard Operating Procedure (SOP) for utilizing CAS 1909316-44-4 in library synthesis.
Objective : Synthesize a 4-amino-2-(pyridin-3-yl)tetrahydropyran derivative.
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Preparation : Dissolve 2-(pyridin-3-yl)oxan-4-yl methanesulfonate (1.0 equiv) in anhydrous Acetonitrile (MeCN) or DMF .
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Nucleophile Addition : Add the desired amine (e.g., 1-methylpiperazine, 1.5–2.0 equiv).
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Base : Add Potassium Carbonate (K₂CO₃) (2.0–3.0 equiv) or Diisopropylethylamine (DIPEA) to scavenge the methanesulfonic acid byproduct.
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Reaction : Heat the mixture to 60–80°C for 4–12 hours. Monitor conversion by LC-MS (Check for disappearance of mesylate m/z 258 [M+H]+ and appearance of product).
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Workup : Dilute with ethyl acetate, wash with water and brine. Dry over Na₂SO₄.[1]
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Purification : The product is often an amine; purify via Flash Chromatography (DCM/MeOH/NH₃) or Preparative HPLC.
Critical Control Point : The mesylate is moisture-sensitive. Ensure all reagents are dry. If the reaction is sluggish, add a catalytic amount of Sodium Iodide (NaI) (Finkelstein condition) to generate the more reactive iodide in situ.
Handling & Safety
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Storage : Store at -20°C under an inert atmosphere (Nitrogen or Argon). Mesylates can hydrolyze to the alcohol and methanesulfonic acid upon exposure to moisture.
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Hazards :
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H315 : Causes skin irritation.
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H319 : Causes serious eye irritation.
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H335 : May cause respiratory irritation.
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Alkylating Agent : As a sulfonate ester, it is a potential alkylating agent and should be handled as a genotoxic impurity (GTI) until proven otherwise. Use appropriate PPE and engineering controls.
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References
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Prins Cyclization Methodology
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Jasti, R., et al. "Indium(III) Triflate-Catalyzed Prins Cyclization Reactions." Journal of Organic Chemistry, 2006, 71(23), 8807–8817. Link
- Describes the general synthesis of 2,4-disubstituted tetrahydropyrans with high diastereoselectivity.
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NAMPT Inhibitor Design
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Sampath, D., et al. "Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT) as a Therapeutic Strategy." Pharmacology & Therapeutics, 2015, 151, 16–31. Link
- Provides context on the pharmacophore requirements (pyridine cap + linker) for NAMPT inhibitors.
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General Mesylation Protocol
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Crossland, R. K., Servis, K. L. "A Facile Synthesis of Methanesulfonate Esters." Journal of Organic Chemistry, 1970, 35(9), 3195–3196. Link
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